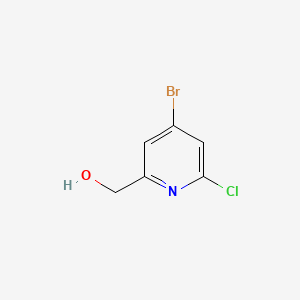

(4-Bromo-6-chloropyridin-2-yl)methanol

Description

Properties

IUPAC Name |

(4-bromo-6-chloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-4-1-5(3-10)9-6(8)2-4/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPGWQOUQRIDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CO)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

De Novo Synthesis of (4-Bromo-6-chloropyridin-2-yl)methanol from Pyridine: A Comprehensive Mechanistic and Methodological Guide

Introduction & Retrosynthetic Analysis

(4-Bromo-6-chloropyridin-2-yl)methanol (CAS: 1266119-15-6) is a highly functionalized, 2,4,6-trisubstituted pyridine derivative that serves as a critical building block in pharmaceutical development and advanced materials science[1]. The presence of orthogonal halogens (a C4-bromo and a C6-chloro group) alongside a C2-hydroxymethyl group provides a versatile scaffold for selective cross-coupling reactions.

Synthesizing this specific substitution pattern directly from unsubstituted pyridine requires a rigorous, multi-step sequence. Because the pyridine ring is inherently electron-deficient and resists direct electrophilic substitution, the synthetic strategy must leverage the directing effects of pyridine N-oxides to achieve absolute regiocontrol.

Mechanistic Causality & Strategy

The de novo synthesis relies on a 7-step sequence divided into three functional stages:

-

Stage 1: Core Functionalization (C4). N-oxidation reverses the polarity of the pyridine ring, directing electrophiles to the C2, C4, and C6 positions. Nitration selectively installs a nitro group at C4. This nitro group acts as an exceptional leaving group for subsequent nucleophilic aromatic substitution (SNAr) by bromide[2].

-

Stage 2: Regioselective C2/C6 Functionalization. A modified Reissert-Henze reaction is employed to install a cyano group exclusively at C2[3]. Following a second N-oxidation to activate the opposite side of the ring, treatment with phosphorus oxychloride (POCl₃) induces a Boekelheide-type chlorination, targeting the unsubstituted C6 position[4].

-

Stage 3: Chemoselective Elaboration. The C2-nitrile is converted to a methyl ester via a Pinner reaction[5], followed by a mild calcium borohydride reduction. This ensures the ester is reduced to the target alcohol without dehalogenating the sensitive C4 and C6 positions.

Caption: Logical flow of regioselective functionalization directed by N-oxide intermediates.

Quantitative Data & Yield Analysis

The following table summarizes the optimized reaction conditions, timelines, and typical yields for the 7-step synthetic workflow.

| Step | Transformation | Reagents & Conditions | Time (h) | Temp (°C) | Typical Yield (%) |

| 1 | N-Oxidation | H₂O₂ (30%), Glacial AcOH | 12 | 70–80 | 85–90 |

| 2 | Nitration | HNO₃ (fuming), H₂SO₄ | 4 | 90 | 75–80 |

| 3 | Bromination | Acetyl Bromide, AcOH | 6 | 60 | 70–75 |

| 4 | Cyanation | TMSCN, Benzoyl Chloride, DCM | 12 | 25 | 65–70 |

| 5 | N-Oxidation | mCPBA, DCM | 8 | 25 | 80–85 |

| 6 | Chlorination | POCl₃, Toluene | 4 | 100 | 60–65 |

| 7a | Esterification | MeOH, HCl (gas) | 16 | 65 | 85–90 |

| 7b | Reduction | NaBH₄, CaCl₂, MeOH/THF | 2 | 0–25 | 75–80 |

Experimental Protocols & Self-Validating Workflows

Caption: Comprehensive 7-step synthetic workflow from pyridine to the target alcohol.

Protocol 1: Synthesis of 4-Bromopyridine N-oxide (Steps 1–3)

-

N-Oxidation & Nitration: Pyridine is treated with 30% H₂O₂ in glacial acetic acid at 80°C to yield pyridine N-oxide. After solvent removal, the crude N-oxide is dissolved in concentrated H₂SO₄, and fuming HNO₃ is added dropwise. The mixture is heated to 90°C for 4 hours, poured over ice, and neutralized to precipitate 4-nitropyridine N-oxide.

-

Bromination: 4-Nitropyridine N-oxide (1.0 eq) is suspended in glacial acetic acid. Acetyl bromide (3.0 eq) is added dropwise at room temperature. The mixture is heated to 60°C for 6 hours[2].

-

Causality Note: The nitro group is highly activated by the N-oxide for nucleophilic attack. Acetyl bromide serves a dual purpose: it acts as the bromide source for the SNAr reaction and traps the leaving nitrite as a volatile byproduct, driving the reaction forward while preserving the N-oxide moiety.

-

Validation: Monitor the disappearance of the nitro group via IR spectroscopy (loss of strong NO₂ stretching at ~1530 and ~1350 cm⁻¹) and the appearance of the C-Br stretch.

Protocol 2: Reissert-Henze Cyanation (Step 4)

-

Reaction: 4-Bromopyridine N-oxide (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere. Trimethylsilyl cyanide (TMSCN, 1.5 eq) is added, followed by the slow, dropwise addition of benzoyl chloride (BzCl, 1.2 eq) at 0°C[3]. The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Causality Note: Benzoyl chloride activates the N-oxide, forming a highly electrophilic N-benzoyloxy pyridinium intermediate. The use of TMSCN in an anhydrous solvent avoids the aqueous conditions of traditional Reissert-Henze reactions, preventing competitive hydrolysis and ensuring regioselective attack of the cyanide ion at the C2 position.

-

Validation: ¹H NMR should reveal the disappearance of the C2 proton (typically furthest downfield) and a shift in the remaining aromatic protons. IR will show a distinct C≡N stretch near 2230 cm⁻¹.

Protocol 3: Regioselective Chlorination (Steps 5–6)

-

Second N-Oxidation: 4-Bromo-2-cyanopyridine is oxidized using mCPBA in DCM at room temperature to yield 4-bromo-2-cyanopyridine N-oxide.

-

Chlorination: The N-oxide (1.0 eq) is dissolved in anhydrous toluene. Phosphorus oxychloride (POCl₃, 2.5 eq) is added, and the mixture is refluxed at 100°C for 4 hours[4]. The reaction is quenched by slow addition to ice water and extracted with ethyl acetate.

-

Causality Note: POCl₃ acts as both an electrophilic activating agent and a nucleophilic chloride source. The N-oxide oxygen attacks the phosphorus, forming a high-energy O-phosphonium intermediate. Because the C2 and C4 positions are blocked, the chloride counterion exclusively attacks the C6 position, followed by rearomatization and elimination of the phosphate leaving group.

-

Validation: LC-MS must confirm the addition of the chlorine isotope pattern. The mass spectrum will show a distinct isotopic signature: M, M+2, and M+4 peaks corresponding to the combined presence of one bromine (1:1 ratio) and one chlorine (3:1 ratio) atom.

Protocol 4: Chemoselective Reduction (Step 7)

-

Pinner Esterification: 4-Bromo-6-chloro-2-cyanopyridine is dissolved in anhydrous methanol. Anhydrous HCl gas is bubbled through the solution, and the mixture is refluxed for 16 hours to yield methyl 4-bromo-6-chloropicolinate[5].

-

Reduction: The ester (1.0 eq) is dissolved in a 1:1 mixture of MeOH/THF and cooled to 0°C. Anhydrous CaCl₂ (1.2 eq) is added, followed by the portion-wise addition of NaBH₄ (2.0 eq). The reaction is stirred for 2 hours, quenched with saturated aqueous NH₄Cl, and extracted with DCM.

-

Causality Note: Direct reduction of the nitrile to the alcohol using DIBAL-H can lead to over-reduction or stable imine intermediates. Converting the nitrile to an ester, followed by reduction using a NaBH₄/CaCl₂ system, ensures complete chemoselectivity. The in situ generated calcium borohydride reduces the ester smoothly without triggering the reductive dehalogenation of the C4-bromo or C6-chloro substituents.

-

Validation: ¹H NMR will show a new singlet integrating to 2H around 4.6–4.8 ppm corresponding to the -CH₂OH group, and the complete disappearance of the methyl ester singlet at 3.9 ppm.

References

-

Title: (4-Bromo-6-chloropyridin-2-yl)methanol | CymitQuimica Source: cymitquimica.com URL: [1]

-

Title: The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction Source: thieme-connect.com URL: [3]

-

Title: A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19) Source: researchgate.net URL: [4]

-

Title: Synthesis of Non‐centrosymmetric Dipolar 4,4′‐Bipyridines: Potential Molecular Tectons for Programmed Assembly of Supramolecular Systems Source: researchgate.net URL: [2]

-

Title: Methyl 5-cyano-4-methylpicolinate Source: benchchem.com URL: [5]

Sources

Retrosynthetic Strategies and Process-Scale Synthesis of (4-Bromo-6-chloropyridin-2-yl)methanol

Executive Summary

The polyhalogenated pyridine scaffold is a privileged structural motif in modern drug discovery. Derivatives of 4-bromo-6-chloropicolinic acid and its corresponding alcohols are critical building blocks for advanced therapeutics, including p38 MAP kinase inhibitors and novel CD38 enzymatic inhibitors (such as the cardioprotective agent MK-0159)[1].

Synthesizing (4-Bromo-6-chloropyridin-2-yl)methanol presents a distinct chemoselective challenge: the pyridine ring is highly electron-deficient, making direct electrophilic aromatic substitution (SEAr) nearly impossible. Furthermore, the presence of two different halogens (C-Br and C-Cl) requires carefully tuned reduction conditions to prevent premature hydrodehalogenation. This technical guide outlines a field-proven, three-step synthetic workflow utilizing a traceless directing group strategy and chemoselective in situ borohydride activation .

Retrosynthetic Logic & Causality

As application scientists, we must design routes that are not only theoretically sound but scalable and robust. The retrosynthetic disconnection of (4-Bromo-6-chloropyridin-2-yl)methanol relies on manipulating the electronic properties of the pyridine ring dynamically.

-

Disconnection 1 (Chemoselective Reduction): The hydroxymethyl group at C2 is traced back to a methyl ester. We avoid strong hydride donors (like LiAlH4) to preserve the C4-bromo and C6-chloro substituents.

-

Disconnection 2 (Hydrodeamination): The C4-bromo group cannot be installed directly onto the electron-poor 6-chloropicolinate system. We trace the C-H bond at C3 back to a primary amine. This amine serves as a traceless directing group .

-

Disconnection 3 (Regioselective Bromination): The precursor, methyl 3-amino-6-chloropicolinate, is a commercially available starting material. The strong electron-donating (+M) effect of the C3-amino group overcomes the electron deficiency of the ring, directing bromination exclusively to the C4 position.

Retrosynthetic disconnection strategy utilizing a traceless directing group approach.

Mechanistic Causality in the Forward Synthesis

Electrophilic Aromatic Bromination via +M Activation

To install the bromine atom at the C4 position, we exploit the C3-amino group. The nitrogen lone pair donates electron density into the ring via resonance (+M effect). Because the C2 position is blocked by the ester and the C6 position is blocked by the chlorine atom, the electrophilic attack by N-Bromosuccinimide (NBS) is forced exclusively to the C4 position. N,N-Dimethylformamide (DMF) is selected as the solvent because it stabilizes the polar SEAr transition state and keeps the succinimide byproduct in solution[1].

Mechanistic causality and regiocontrol during the electrophilic aromatic bromination step.

Reductive Deamination (Hydrodeamination)

Once the bromine is installed, the amino group has served its purpose and must be excised. This is achieved via diazotization using tert-butyl nitrite (t-BuONO) followed by reduction with hypophosphorous acid (H3PO2). The mechanism is a radical chain reaction: the diazonium salt fragments to yield an aryl radical, which rapidly abstracts a hydrogen atom from H3PO2, expelling nitrogen gas and yielding the desired C-H bond. This method is highly reliable for electron-deficient heterocycles.

Chemoselective Ester Reduction via Calcium Templating

Reducing the C2-ester to an alcohol without cleaving the C-Br or C-Cl bonds is the most sensitive step. Standard sodium borohydride (NaBH4) in methanol is insufficiently reactive for picolinates. Conversely, Lithium Aluminum Hydride (LiAlH4) will readily cause hydrodehalogenation.

The solution is the addition of Calcium Chloride (CaCl2) to the NaBH4 mixture in an Ethanol/THF solvent system. This generates Calcium Borohydride (Ca(BH4)2) in situ. The Lewis acidic Ca2+ ion chelates both the ester carbonyl oxygen and the adjacent pyridine nitrogen. This templating effect highly polarizes the carbonyl carbon, allowing the mild borohydride to attack rapidly at room temperature while leaving the halogens completely intact.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) and thermodynamic quench steps to ensure high-fidelity reproducibility.

Step 1: Synthesis of Methyl 3-amino-4-bromo-6-chloropicolinate

-

Initiation: Charge a clean, dry reaction vessel with Methyl 3-amino-6-chloropicolinate (1.0 eq) and anhydrous DMF (10 volumes). Cool the stirred solution to 0 °C under a nitrogen atmosphere.

-

Reagent Addition: Add N-Bromosuccinimide (1.2 eq) portion-wise over 30 minutes to control the mild exotherm.

-

Propagation: Allow the reaction to warm to 25 °C and stir for 16 hours.

-

IPC: Sample the reaction for LC-MS. Proceed only when the starting material mass ([M+H]+ 187) is ≤ 2% relative to the product mass ([M+H]+ 265).

-

Workup: Pour the reaction mixture slowly into ice-cold water (30 volumes) under vigorous stirring. A precipitate will form immediately. Stir for 30 minutes to ensure complete crystallization.

-

Isolation: Filter the solid, wash thoroughly with cold water to remove residual DMF and succinimide, and dry under vacuum at 45 °C to afford the product as a pale yellow solid.

Step 2: Synthesis of Methyl 4-bromo-6-chloropicolinate

-

Initiation: Dissolve Methyl 3-amino-4-bromo-6-chloropicolinate (1.0 eq) in THF (15 volumes). Add aqueous Hypophosphorous acid (50% w/w, 10.0 eq).

-

Activation: Heat the mixture to 50 °C.

-

Diazotization/Reduction: Add tert-butyl nitrite (2.0 eq) dropwise via an addition funnel. Caution: Rapid nitrogen gas evolution will occur.

-

Propagation: Increase the temperature to 60 °C and stir for 4 hours.

-

IPC: Monitor by TLC (Hexanes/EtOAc 3:1). The highly fluorescent starting material spot should completely disappear.

-

Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NaHCO3 until pH 7-8 is reached. Extract with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 3: Synthesis of (4-Bromo-6-chloropyridin-2-yl)methanol

-

Initiation: In a dry flask, dissolve Methyl 4-bromo-6-chloropicolinate (1.0 eq) and anhydrous CaCl2 (1.5 eq) in a 1:1 mixture of absolute Ethanol and THF (20 volumes). Cool to 0 °C.

-

Reduction: Add NaBH4 (3.0 eq) in small portions. Note: Hydrogen gas evolution.

-

Propagation: Remove the ice bath and stir at 25 °C for 8 hours.

-

IPC: Monitor by LC-MS. The ester peak ([M+H]+ 250) should be fully converted to the alcohol ([M+H]+ 222).

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C to destroy excess borohydride. Stir for 1 hour. Extract the aqueous layer with Ethyl Acetate (3 x 15 volumes).

-

Isolation: Wash the combined organics with brine, dry over MgSO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target compound.

Quantitative Data & Yield Analysis

The table below summarizes the stoichiometric parameters, thermodynamic conditions, and expected yields for the process-scale execution of this route.

| Step | Chemical Transformation | Reagents & Catalysts | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Electrophilic Bromination | NBS (1.2 eq) | DMF | 0 → 25 | 16 | 85 - 90 |

| 2 | Reductive Deamination | t-BuONO (2.0 eq), H3PO2 (10 eq) | THF / H2O | 50 → 60 | 4 | 70 - 75 |

| 3 | Chemoselective Reduction | NaBH4 (3.0 eq), CaCl2 (1.5 eq) | EtOH / THF | 0 → 25 | 8 | 80 - 85 |

References

-

Lagu, B., Wu, X., Kulkarni, S., et al. "Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart." Journal of Medicinal Chemistry, 2022, 65(13), 9418-9446.

-

Doyle, M. P., Siegfried, B., Dellaria, J. F. "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Remarkably Efficient Conversion of Arylamines to Aryl Halides." Journal of Organic Chemistry, 1977, 42(14), 2426–2431.

-

Brown, H. C., Narasimhan, S., Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." Journal of Organic Chemistry, 1982, 47(24), 4702-4708.

Sources

(4-Bromo-6-chloropyridin-2-yl)methanol IUPAC name

An In-Depth Technical Guide to (4-Bromo-6-chloropyridin-2-yl)methanol: A Keystone Building Block for Complex Molecule Synthesis

Abstract

(4-Bromo-6-chloropyridin-2-yl)methanol is a strategically important heterocyclic building block in medicinal chemistry and materials science. Its dihalogenated pyridine core, featuring electronically distinct carbon-halogen bonds at the C4 and C6 positions, offers a platform for programmed, site-selective functionalization through modern cross-coupling methodologies. The primary alcohol at the C2 position provides an additional, versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the compound's properties, a detailed, field-proven protocol for its synthesis via the reduction of its corresponding picolinate ester, and an in-depth discussion of its applications, with a focus on the mechanistic principles governing its reactivity in advanced synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the construction of complex molecular architectures.

Introduction: The Strategic Value of Dihalogenated Pyridines

Substituted pyridine rings are privileged scaffolds found in numerous FDA-approved drugs and biologically active compounds. Their ability to engage in hydrogen bonding and their unique electronic properties make them ideal for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Dihalogenated pyridines, such as (4-Bromo-6-chloropyridin-2-yl)methanol, represent a particularly valuable subclass of these synthons.[1] The presence of two different halogen atoms allows for sequential and site-selective cross-coupling reactions, enabling the controlled and predictable assembly of highly functionalized molecules.[2] This technical guide elucidates the synthesis, characterization, and strategic application of (4-Bromo-6-chloropyridin-2-yl)methanol, a potent intermediate for innovation in pharmaceutical and agrochemical research.[1]

Physicochemical and Structural Properties

The structural and electronic attributes of (4-Bromo-6-chloropyridin-2-yl)methanol are summarized below. It is important to note that while the IUPAC name is unambiguous, a specific CAS number for this exact isomer is not prominently available in public databases. The data presented is based on its close isomer, (6-Bromo-4-chloropyridin-2-yl)methanol (CAS: 1806839-26-8) , which is expected to have nearly identical physical and safety properties.[3]

| Property | Value | Source(s) |

| IUPAC Name | (4-Bromo-6-chloropyridin-2-yl)methanol | - |

| Synonym(s) | 4-Bromo-6-chloro-2-pyridinemethanol | - |

| CAS Number | Data refers to isomer: 1806839-26-8 | [3][4] |

| Molecular Formula | C₆H₅BrClNO | [3] |

| Molecular Weight | 222.47 g/mol | [3] |

| Physical Form | Solid | [3] |

| InChI | 1S/C6H5BrClNO/c7-5-3-4(8)1-6(9-5)2-10/h1,3,10H,2H2 | - |

| InChI Key | FAXCELWEPMNIMM-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=C(C(=NC(=C1)Br)CO)Cl | - |

Synthesis and Mechanistic Considerations

A robust and highly efficient synthesis of (4-Bromo-6-chloropyridin-2-yl)methanol can be achieved through the reduction of the corresponding commercially available ester, Methyl 4-bromo-6-chloropicolinate (CAS: 1206249-86-6).[5] Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high efficacy in reducing esters to primary alcohols.

Experimental Protocol: Reduction of Methyl 4-bromo-6-chloropicolinate

Causality and Rationale:

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) because LiAlH₄ is highly reactive with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Anhydrous THF is used as the solvent because water reacts violently with LiAlH₄, quenching the reagent and posing a safety hazard.

-

Temperature Control: The initial addition of LiAlH₄ is performed at 0 °C to control the initial exothermic reaction. Allowing the reaction to proceed to room temperature ensures complete conversion.

-

Quenching Procedure: A sequential Fieser workup (addition of water, followed by aqueous NaOH, then more water) is a standard and safe method for quenching excess LiAlH₄. This procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid, simplifying purification.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add Methyl 4-bromo-6-chloropicolinate (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Carefully add a solution of Lithium Aluminum Hydride (1.5 eq) in THF dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add the following dropwise:

-

'x' mL of H₂O (where 'x' is the mass of LiAlH₄ used in grams).

-

'x' mL of 15% aqueous NaOH solution.

-

'3x' mL of H₂O.

-

-

Filtration: Stir the resulting granular suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield (4-Bromo-6-chloropyridin-2-yl)methanol as a solid.

Synthetic Workflow Diagram

Caption: Key reactive sites and potential transformations.

Safety, Handling, and Storage

(4-Bromo-6-chloropyridin-2-yl)methanol and its structural isomers are classified as hazardous chemicals. All handling should be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Hazard Information (Data from isomer CAS 1806839-26-8) | |

| Signal Word | Warning [4][6] |

| Pictogram | GHS07 (Exclamation Mark) [4][6] |

| Hazard Statements | |

| H302 | Harmful if swallowed [6] |

| H315 | Causes skin irritation [6] |

| H319 | Causes serious eye irritation [6] |

| H335 | May cause respiratory irritation [6] |

| Precautionary Statements | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray [4][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection [7] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell [7] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water [7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [7] |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. [3][4]

Conclusion

(4-Bromo-6-chloropyridin-2-yl)methanol is more than a simple chemical reagent; it is a sophisticated synthetic tool. Its value is derived from the latent, controllable reactivity embedded within its structure. The differential reactivity of the two carbon-halogen bonds, combined with the versatility of the hydroxymethyl group, provides medicinal chemists with a powerful and efficient platform for generating molecular diversity. A thorough understanding of the principles governing its site-selective reactions is crucial for unlocking its full potential in the rational design and synthesis of next-generation therapeutics and functional materials.

References

-

Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9682–9693. Available at: [Link]

-

Jouffroy, M., et al. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 49(8), 1683–1695. Available at: [Link]

-

Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available at: [Link]

-

Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online. Available at: [Link]

-

Manabe, K., et al. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules, 19(8), 12964–12980. Available at: [Link]

-

ResearchGate. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

-

Q-MOL. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]

-

Reagentia. (4-Bromo-6-chloropyridin-3-yl)methanol (1 x 100 mg). Available at: [Link]

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. Available at: [Link]

-

PubChem. Methyl 4-bromopicolinate. Available at: [Link]

-

PubChemLite. (4-bromo-2-chlorophenyl)methanol (C7H6BrClO). Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. (6-Bromo-4-chloropyridin-2-yl)methanol | 1806839-26-8 [sigmaaldrich.com]

- 4. (6-Bromo-4-chloropyridin-2-yl)methanol | 1806839-26-8 [sigmaaldrich.com]

- 5. 1206249-86-6|Methyl 4-bromo-6-chloropicolinate|BLD Pharm [bldpharm.com]

- 6. (6-Bromo-4-chloropyridin-2-yl)methanol | 1806839-26-8 [sigmaaldrich.com]

- 7. (4-Bromo-6-methylpyridin-2-yl)methanol | 448906-60-3 [sigmaaldrich.com]

Methodological & Application

Mastering Regioselective Synthesis: A Guide to Palladium-Catalyzed Cross-Coupling of (4-Bromo-6-chloropyridin-2-yl)methanol

Introduction: The Strategic Value of a Dihalogenated Pyridine Building Block

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of bioactive molecule design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. (4-Bromo-6-chloropyridin-2-yl)methanol is a particularly valuable synthetic intermediate, offering two distinct halogenated handles for sequential, regioselective functionalization through palladium-catalyzed cross-coupling reactions. This allows for the controlled and divergent synthesis of complex molecular architectures, a critical capability in the exploration of structure-activity relationships (SAR).[1][2]

This technical guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of (4-Bromo-6-chloropyridin-2-yl)methanol. We will delve into the principles governing the selective reactivity of the C-Br and C-Cl bonds, and provide detailed, field-proven protocols for Suzuki-Miyaura, Negishi, and Sonogashira couplings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Understanding the Foundations of Regioselectivity

The ability to selectively functionalize one halogen position over the other in (4-Bromo-6-chloropyridin-2-yl)methanol is governed by the inherent differences in the carbon-halogen bond strengths and their susceptibility to oxidative addition to a palladium(0) center. The established trend in reactivity for palladium-catalyzed cross-couplings is C-I > C-Br > C-Cl.[3][4] In our substrate, the C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 6-position. This differential reactivity forms the basis for achieving high regioselectivity.

Several factors contribute to this selectivity:

-

Bond Dissociation Energy (BDE): The C-Br bond has a lower BDE than the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step of the catalytic cycle.

-

Electronic Effects: The position of the halogens relative to the nitrogen atom and the hydroxymethyl group influences the electron density at each carbon center. The nitrogen atom's electron-withdrawing nature generally makes the α-positions (C2 and C6) more electrophilic. However, the greater lability of the C-Br bond typically dictates the site of initial reaction.

-

The Role of the Hydroxymethyl Group: The (hydroxymethyl) group at the C2 position can influence the electronic environment of the pyridine ring and may participate in hydrogen bonding, potentially affecting solubility and interactions with the catalytic complex.[5] While not a classical directing group in the context of cross-coupling, its presence is a key feature of the molecule's overall reactivity profile.

By carefully controlling the reaction conditions—including the choice of palladium catalyst, ligand, base, and temperature—chemists can exploit the reactivity differential to selectively couple at the C4-bromo position while leaving the C6-chloro position intact for subsequent transformations.

The Catalytic Cycle: A Unifying Mechanism

The Suzuki-Miyaura, Negishi, and Sonogashira reactions, while utilizing different nucleophilic partners, all proceed through a similar catalytic cycle involving a palladium catalyst. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing these transformations.

The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the (4-Bromo-6-chloropyridin-2-yl)methanol, forming a Pd(II) complex.

-

Transmetalation: The organic group from the coupling partner (organoboron, organozinc, or organocopper/alkyne) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst to continue the cycle.

Experimental Protocols

PART 1: Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures, valued for its mild conditions and the stability of the boronic acid reagents.[6][7]

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling.

Detailed Protocol:

-

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine (4-Bromo-6-chloropyridin-2-yl)methanol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a ligand. For challenging couplings, consider using more advanced catalyst systems like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos, XPhos).

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (typically a 4:1 to 10:1 ratio) is commonly used.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired (4-aryl-6-chloropyridin-2-yl)methanol.

Quantitative Data Summary (Representative Examples):

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 8 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | DME/H₂O (5:1) | 80 | 16 | 75-85 |

PART 2: Negishi Coupling: Expanding the Scope to C(sp²)–C(sp³) and C(sp²)–C(sp²) Bonds

The Negishi coupling utilizes organozinc reagents, which are more reactive than their boronic acid counterparts, often allowing for milder reaction conditions and the formation of C(sp²)–C(sp³) bonds.[1][8] However, organozinc reagents are sensitive to moisture and air, requiring strictly anhydrous and anaerobic conditions.[9]

Reaction Scheme:

Caption: General scheme for the Negishi coupling.

Detailed Protocol:

-

Reagent Preparation: In a flame-dried Schlenk flask under a strict inert atmosphere, dissolve (4-Bromo-6-chloropyridin-2-yl)methanol (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%) in a dry, degassed aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

-

Organozinc Addition: Slowly add the organozinc reagent (1.1-1.5 equiv., either commercially available or freshly prepared) to the reaction mixture at room temperature or 0 °C.

-

Reaction Execution: Allow the reaction to warm to room temperature or gently heat (40-60 °C) if necessary. The progress should be monitored carefully by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent. Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Quantitative Data Summary (Representative Examples):

| Entry | Organozinc Reagent (R-ZnX) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 25 | 6 | 80-90 | | 2 | Ethylzinc bromide | Pd(dppf)Cl₂ (3) | THF | 50 | 12 | 70-80 | | 3 | 2-Thienylzinc chloride | Pd₂(dba)₃ (2) / XPhos (4) | DMF | 60 | 8 | 75-85 |

PART 3: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[10][11] This reaction is typically co-catalyzed by palladium and a copper(I) salt.

Reaction Scheme:

Caption: General scheme for the Sonogashira coupling.

Detailed Protocol:

-

Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add (4-Bromo-6-chloropyridin-2-yl)methanol (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2-3 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) to the mixture.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (up to 50 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with saturated aqueous NH₄Cl solution, then with brine. Dry over anhydrous Na₂SO₄ and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Quantitative Data Summary (Representative Examples):

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (3) | Et₃N | THF | 25 | 8 | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPA | DMF | 40 | 6 | 90-98 |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (3) | Et₃N | THF | 25 | 12 | 80-90 |

Experimental Workflow Visualization

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Directions

(4-Bromo-6-chloropyridin-2-yl)methanol stands as a powerful and versatile building block for the synthesis of complex, functionalized pyridine derivatives. The pronounced reactivity difference between the C4-bromo and C6-chloro positions allows for highly regioselective palladium-catalyzed cross-coupling reactions. By employing the appropriate Suzuki-Miyaura, Negishi, or Sonogashira coupling protocols, researchers can selectively introduce a wide array of aryl, alkyl, and alkynyl substituents. The remaining chloro-substituent provides a valuable handle for subsequent diversification, enabling the rapid construction of molecular libraries for drug discovery and materials science applications. Future work in this area may focus on developing even milder and more sustainable catalytic systems, as well as exploring the utility of the hydroxymethyl group in directing or participating in novel transformations.

References

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

- Denmark, S. E. The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign.

-

Processes. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Negishi coupling. [Link]

-

ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. [Link]

-

Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]

-

Organic Chemistry Portal. Negishi Coupling. [Link]

-

OpenOChem Learn. Negishi Coupling. [Link]

-

Sequential regio and chemoselective cross-coupling reactions by means of O6-tri-isopropylsulfonate of 4-bromo-pyridazine 3,6-dione. ResearchGate. [Link]

-

A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC. [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. [Link]

- Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-c

-

Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate. [Link]

-

Novel methods for organic synthesis : exploring organocatalytic dihalogenation, palladium mediated cross-coupling, and zirconium catalyzed transformations. Baylor University Institutional Repository. [Link]

-

Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

- 1. Negishi Coupling [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (4-Bromo-6-methylpyridin-3-yl)methanol () for sale [vulcanchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. Negishi Coupling | OpenOChem Learn [learn.openochem.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Note: Strategic Synthesis of Biaryl Compounds from (4-Bromo-6-chloropyridin-2-yl)methanol

Introduction

Biaryl scaffolds containing the pyridine motif are ubiquitous in modern pharmaceuticals, agrochemicals, and materials science.[1][2] Their prevalence is due to the pyridine ring's ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, significantly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[3] The targeted synthesis of these high-value compounds relies on robust and selective methodologies.

(4-Bromo-6-chloropyridin-2-yl)methanol emerges as a highly versatile and strategic building block for this purpose. Its dihalogenated nature presents a unique opportunity for sequential, regioselective functionalization, while the hydroxymethyl group offers a convenient handle for further derivatization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of biaryl compounds from this key intermediate. We will delve into the strategic considerations for achieving regioselectivity, present detailed, field-proven protocols for Suzuki-Miyaura and Stille cross-coupling reactions, and offer insights into reaction optimization and troubleshooting.

The Strategic Core: Regioselectivity and Protecting Groups

The primary challenge and opportunity in using (4-Bromo-6-chloropyridin-2-yl)methanol lies in controlling which halogen participates in the cross-coupling reaction. This control is governed by the inherent reactivity differences of carbon-halogen bonds toward palladium catalysts.

Principle of Regioselective Coupling

In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step is highly dependent on the carbon-halogen bond strength. The established reactivity trend is C–I > C–Br > C–Cl.[4] For our substrate, this means the C4-Br bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C6-Cl bond. By carefully controlling reaction conditions, one can achieve selective mono-arylation at the C4 position, leaving the C6-chloro substituent available for subsequent transformations.

Caption: Reactivity sites on (4-Bromo-6-chloropyridin-2-yl)methanol.

To Protect or Not to Protect? The Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can potentially interfere with certain cross-coupling reaction components, particularly strong bases or highly reactive organometallic reagents. While many modern catalyst systems are tolerant of free hydroxyl groups, protection may be necessary to prevent side reactions and improve yields, especially when using strong bases like NaOt-Bu or organolithium reagents.

The decision to protect should be made based on the specific reaction conditions:

-

Protection Recommended: When using strong, non-hindered bases (e.g., NaH, NaOMe) or when the subsequent reaction step is incompatible with a free alcohol.

-

Often Unnecessary: When using milder, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in Suzuki-Miyaura couplings.[5]

If protection is deemed necessary, a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice due to its ease of installation, stability to most cross-coupling conditions, and straightforward removal under mild acidic conditions (e.g., TBAF or HCl).[6]

Palladium-Catalyzed Cross-Coupling Methodologies

The formation of the biaryl C-C bond is most effectively achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille reactions are two of the most powerful and widely used methods.[7][8]

The Suzuki-Miyaura Coupling: A Robust and Preferred Route

The Suzuki-Miyaura reaction is often the first choice for constructing biaryl linkages due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid and ester reagents.[5][9]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Br bond of the pyridine substrate.

-

Transmetalation: The organoboron species, activated by a base, transfers its aryl group to the palladium center.

-

Reductive Elimination: The two organic fragments are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The Stille Cross-Coupling: A Potent Alternative

The Stille reaction couples the substrate with an organostannane reagent.[10] Its primary advantages include the stability of organostannanes and their high tolerance for a wide array of functional groups. Often, the reaction can proceed without a base, which is beneficial for base-sensitive substrates.[11] However, the main drawback is the high toxicity of tin reagents and the difficulty in removing stoichiometric tin byproducts during purification.[11][12]

The mechanism is similar to the Suzuki coupling, with the key difference being the transmetalation step, where the aryl group is transferred from the tin reagent to the palladium center.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) must be worn at all times. Organostannane reagents are highly toxic and should be handled with extreme care.

Protocol 1: Suzuki-Miyaura Coupling

This protocol details the selective mono-arylation at the C4-position using a standard palladium catalyst and a carbonate base.

Materials:

-

(4-Bromo-6-chloropyridin-2-yl)methanol (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

-

Standard laboratory glassware, Schlenk line or glovebox

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add (4-Bromo-6-chloropyridin-2-yl)methanol, the arylboronic acid, the base, and Pd(PPh₃)₄ under an inert atmosphere (Argon or Nitrogen).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. A typical concentration is 0.1 M with respect to the limiting reagent.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[4]

Protocol 2: Stille Cross-Coupling

This protocol outlines the coupling using an organostannane reagent.

Materials:

-

(4-Bromo-6-chloropyridin-2-yl)methanol (1.0 equiv)

-

Organostannane (e.g., Aryl-SnBu₃) (1.1-1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or PdCl₂(PPh₃)₂ (0.02-0.05 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or DMF)

-

Optional: Lithium chloride (LiCl) (2.0-3.0 equiv) as an additive to facilitate transmetalation.

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add (4-Bromo-6-chloropyridin-2-yl)methanol, the palladium catalyst, and LiCl (if used).

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the liquid organostannane.

-

Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate.

-

Tin Removal: Wash the organic solution with an aqueous solution of potassium fluoride (KF) (3x) to precipitate tin byproducts as insoluble fluorides. Filter the mixture through a pad of Celite®.[13]

-

Extraction & Drying: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography. Due to the nonpolar nature of tin byproducts, careful chromatography is essential.

Data Presentation and Comparative Analysis

The choice between Suzuki and Stille coupling often depends on substrate scope, desired purity, and tolerance for toxic reagents. The following table provides a general comparison.

| Parameter | Suzuki-Miyaura Coupling | Stille Cross-Coupling |

| Coupling Partner | Organoboron compounds | Organostannane compounds |

| Toxicity | Low (Boron byproducts are generally non-toxic) | High (Organotin reagents and byproducts are toxic) |

| Base Requirement | Almost always required (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Often proceeds without a base |

| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Typical Solvents | Dioxane/H₂O, Toluene/H₂O, DMF | Toluene, Dioxane, DMF (anhydrous) |

| Workup/Purification | Straightforward aqueous workup | Requires specific steps for tin removal (e.g., KF wash) |

| Reference | [5][9] | [10][11] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reactivity | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature. | 1. Use a fresh catalyst or a pre-catalyst. Ensure proper degassing to avoid catalyst oxidation. 2. Screen different bases and solvents. For Suzuki, ensure some water is present. 3. Incrementally increase the reaction temperature. |

| De-bromination | 1. Presence of water/protons with an overly active catalyst. 2. Degradation of the organoboron reagent (Suzuki). | 1. Use rigorously dried and degassed solvents. 2. Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester). |

| Homo-coupling of Partner | 1. Oxygen contamination leading to oxidative coupling. 2. For Suzuki, can be base- and catalyst-dependent. | 1. Ensure the reaction is maintained under a strict inert atmosphere. 2. Use a different base or lower the catalyst loading. |

| Poor Product Recovery | 1. Incomplete removal of tin byproducts (Stille). 2. Product loss during aqueous workup. | 1. Perform multiple KF washes or use alternative tin-scavenging techniques. 2. Back-extract aqueous layers; use brine to reduce solubility in the aqueous phase. |

References

- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.

- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.

-

Synthesis of 2‐pyridine‐containing biaryls. ResearchGate. Available at: [Link]

-

Selected biaryl-containing drug molecules, natural products, and chiral ligands. ResearchGate. Available at: [Link]

-

Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. White Rose Research Online. Available at: [Link]

-

Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. PubMed. Available at: [Link]

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Protecting Groups. University of Regensburg. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

-

Name Reactions. Organic Chemistry Portal. Available at: [Link]

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Springer. Available at: [Link]

-

Stille Coupling. Chemistry LibreTexts. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Stille Coupling. Organic Chemistry Portal. Available at: [Link]

-

The Stille Reaction. Myers Research Group, Harvard University. Available at: [Link]

-

Protecting Groups – A Necessary Evil?. University of Prince Edward Island. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. jocpr.com [jocpr.com]

- 8. Name Reactions [organic-chemistry.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Stille Coupling [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemoselective Derivatization of the Hydroxymethyl Group on (4-Bromo-6-chloropyridin-2-yl)methanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The compound (4-Bromo-6-chloropyridin-2-yl)methanol (CAS: 1266119-15-6) is a densely functionalized, highly versatile building block in medicinal chemistry and ligand design [1]. The pyridine scaffold possesses three orthogonal handles:

-

C4-Bromine: Highly reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) due to the weaker C-Br bond.

-

C6-Chlorine: Susceptible to Nucleophilic Aromatic Substitution ( SNAr ) due to activation by the adjacent pyridine nitrogen.

-

C2-Hydroxymethyl (-CH₂OH): A primary alcohol primed for functional group interconversion.

The Synthetic Challenge: Derivatizing the C2-hydroxymethyl group requires absolute chemoselectivity. The highly electron-deficient nature of this dihalogenated pyridine ring means that harsh basic conditions can trigger premature SNAr at the C6 position, while aggressive reductants or transition metals might cause unwanted dehalogenation at the C4 position [1]. Furthermore, strongly acidic conditions can protonate the pyridine nitrogen, altering the solubility profile and leading to intractable emulsions during workup.

To overcome these challenges, this application note details two self-validating, mild protocols for the divergent derivatization of the hydroxymethyl group:

-

Pathway A: Conversion to a chloromethyl leaving group via a modified Appel reaction.

-

Pathway B: Oxidation to a picolinaldehyde via Dess-Martin Periodinane (DMP).

Divergent Derivatization Workflows

The following workflow illustrates the selective transformation of the primary alcohol without perturbing the sensitive C-Br and C-Cl bonds.

Divergent chemoselective derivatization pathways for (4-Bromo-6-chloropyridin-2-yl)methanol.

Experimental Protocols & Causality

Protocol A: Chemoselective Chlorination via Modified Appel Reaction

Objective: Convert the -CH₂OH group to a -CH₂Cl group for subsequent use as an electrophile. Mechanistic Rationale: Traditional chlorination using Thionyl Chloride ( SOCl2 ) or Phosphorus Oxychloride ( POCl3 ) generates HCl, which protonates the pyridine and often requires heating, risking SNAr side reactions. The Appel reaction utilizes Triphenylphosphine ( PPh3 ) and a halogen source to activate the alcohol via an alkoxyphosphonium intermediate, proceeding under mild, neutral conditions [2]. Here, we substitute toxic Carbon Tetrachloride ( CCl4 ) with N-Chlorosuccinimide (NCS) to improve the environmental profile and reaction control.

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under an argon atmosphere, dissolve (4-Bromo-6-chloropyridin-2-yl)methanol (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

-

Phosphine Addition: Add Triphenylphosphine ( PPh3 , 1.2 eq, 6.0 mmol). Causality: A slight excess ensures complete formation of the active phosphonium species. Stir until completely dissolved.

-

Halogenation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N-Chlorosuccinimide (NCS, 1.2 eq, 6.0 mmol) in small portions over 15 minutes. Causality: Cooling mitigates the exothermic formation of the chlorophosphonium intermediate, preventing thermal degradation of the starting material.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The product will appear as a higher-Rf spot compared to the highly polar alcohol.

-

Workup & Purification: Quench the reaction with water. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Isolation: Purify the crude residue via flash column chromatography. Note: Triphenylphosphine oxide ( TPPO ) is a highly polar byproduct that will elute much later than the desired chloromethyl pyridine, ensuring easy separation.

Protocol B: Mild Oxidation to Aldehyde via Dess-Martin Periodinane (DMP)

Objective: Oxidize the primary alcohol to a picolinaldehyde without over-oxidation to the carboxylic acid. Mechanistic Rationale: Swern oxidations require cryogenic temperatures (-78 °C), and Chromium-based oxidants (e.g., PCC) are toxic and can coordinate with the pyridine nitrogen. Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that selectively oxidizes primary alcohols to aldehydes at room temperature [3]. Because DMP releases two equivalents of acetic acid during the catalytic cycle, a buffer must be used to prevent protonation of the basic pyridine nitrogen [4].

Step-by-Step Methodology:

-

Preparation: Dissolve (4-Bromo-6-chloropyridin-2-yl)methanol (1.0 eq, 5.0 mmol) in anhydrous DCM (0.1 M) in a round-bottom flask.

-

Buffering: Add solid Sodium Bicarbonate ( NaHCO3 , 5.0 eq, 25.0 mmol) to the stirring solution. Causality: The heterogeneous bicarbonate acts as an acid sponge, neutralizing the acetic acid byproduct in situ and keeping the pyridine in its free-base form [4].

-

Oxidation: Cool the suspension to 0 °C. Add Dess-Martin Periodinane (DMP, 1.1 eq, 5.5 mmol) in one portion. Causality: Only a slight excess of DMP is required due to its high efficiency; minimizing excess simplifies the workup.

-

Propagation: Allow the mixture to warm to RT and stir for 1–2 hours. The reaction is typically very fast. Monitor via TLC.

-

Quench & Workup: Dilute the reaction with diethyl ether (to precipitate iodine byproducts). Pour the mixture into a 1:1 solution of saturated aqueous NaHCO3 and 10% aqueous Sodium Thiosulfate ( Na2S2O3 ). Causality: The thiosulfate reduces any unreacted hypervalent iodine species to water-soluble, safe iodides, while the bicarbonate neutralizes residual acids[4].

-

Isolation: Stir the biphasic mixture vigorously for 15 minutes until both layers are clear. Separate the organic layer, wash with brine, dry over MgSO4 , and concentrate to yield the pure 4-Bromo-6-chloropicolinaldehyde.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the two derivatization pathways, highlighting the efficiency and chemoselectivity of the chosen reagents.

| Parameter | Protocol A: Chlorination | Protocol B: Oxidation |

| Target Functional Group | Chloromethyl (-CH₂Cl) | Aldehyde (-CHO) |

| Primary Reagent(s) | PPh3 (1.2 eq), NCS (1.2 eq) | DMP (1.1 eq) |

| Additive / Buffer | None | NaHCO3 (5.0 eq) |

| Solvent & Concentration | Anhydrous DCM (0.2 M) | Anhydrous DCM (0.1 M) |

| Temperature Profile | 0 °C → RT | 0 °C → RT |

| Reaction Time | 2 – 4 hours | 1 – 2 hours |

| Expected Yield | 82% – 88% | 90% – 95% |

| Chemoselectivity | >99% retention of C4-Br / C6-Cl | >99% retention of C4-Br / C6-Cl |

| Major Byproduct | Triphenylphosphine oxide ( TPPO ) | Iodobenzoic acid derivative, Acetic acid |

References

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI - Carbon. Available at:[Link]

-

Electrochemical Halogenation and Etherification of Alcohols Enabled by a Halide-Coupled Phosphine Oxidation. ACS Organic & Inorganic Au. Available at:[Link]

-

Dess-Martin Oxidation. Chem-Station Int. Ed. Available at:[Link]

Protecting Group Strategies for (4-Bromo-6-chloropyridin-2-yl)methanol: A Detailed Guide for Synthetic Chemists

In the realm of medicinal chemistry and complex molecule synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with precision and high yield. This guide provides an in-depth analysis of protecting group strategies for (4-Bromo-6-chloropyridin-2-yl)methanol, a versatile building block in drug discovery. We will explore the nuances of selecting, applying, and removing protecting groups for the primary alcohol functionality, while considering the electronic and steric landscape of the substituted pyridine ring.

Introduction: Navigating the Reactivity of a Dihalogenated Pyridyl Alcohol

(4-Bromo-6-chloropyridin-2-yl)methanol presents a unique set of challenges and opportunities in synthetic design. The primary alcohol is a nucleophilic site susceptible to a variety of reactions. The pyridine nitrogen, with its lone pair of electrons, can act as a base or nucleophile, and its basicity is influenced by the two electron-withdrawing halogen substituents. Furthermore, the bromo and chloro groups offer potential handles for cross-coupling reactions, but their reactivity can be modulated by the presence of a protecting group on the adjacent hydroxymethyl moiety.

The choice of a protecting group strategy is therefore not a trivial decision but a critical juncture in the synthetic route that dictates the feasibility and efficiency of subsequent steps. An ideal protecting group for this substrate should be:

-

Easy to install in high yield under mild conditions.

-

Stable to a range of anticipated downstream reaction conditions (e.g., organometallic reactions, nucleophilic substitutions, and cross-coupling reactions).

-

Readily removable in high yield under conditions that do not compromise the integrity of the final product.

This guide will focus on two of the most widely employed classes of protecting groups for alcohols: silyl ethers and benzyl ethers . We will delve into the practical aspects of their application to (4-Bromo-6-chloropyridin-2-yl)methanol, providing detailed protocols and insights into the rationale behind procedural choices.

Silyl Ethers: A Versatile and Tunable Option

Silyl ethers are among the most popular choices for protecting alcohols due to their ease of formation, predictable stability, and the variety of deprotection methods available.[1][2] The general structure of a silyl ether is R¹R²R³Si-O-R⁴. The stability of the silyl ether is largely dictated by the steric bulk of the substituents on the silicon atom. For (4-Bromo-6-chloropyridin-2-yl)methanol, two common silyl ethers, tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS), are excellent candidates.

Key Considerations for Silyl Ether Protection

-

Stability: Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents, making them compatible with many synthetic transformations.[3] The relative stability of common silyl ethers in acidic media is TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000).[4] In basic media, the relative stability is TMS (1) < TES (10-100) < TBS ~ TBDPS (20,000) < TIPS (100,000).[4]

-

Deprotection: The most common method for cleaving silyl ethers is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid-pyridine complex (HF-Pyridine).[4][5] Acidic conditions can also be used, with less hindered silyl groups being more susceptible to cleavage.[1]

Experimental Protocols for Silyl Ether Protection and Deprotection

Protocol 2.2.1: Protection of (4-Bromo-6-chloropyridin-2-yl)methanol as its TBDMS Ether

This protocol follows the widely used Corey procedure, which employs imidazole as a base and catalyst.[1]

Materials:

-

(4-Bromo-6-chloropyridin-2-yl)methanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of (4-Bromo-6-chloropyridin-2-yl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMSCl (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected alcohol.

Protocol 2.2.2: Deprotection of the TBDMS Ether

This protocol utilizes TBAF for the efficient cleavage of the silyl ether.

Materials:

-

TBDMS-protected (4-Bromo-6-chloropyridin-2-yl)methanol

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the TBDMS-protected alcohol (1.0 eq) in anhydrous THF, add TBAF (1.2 eq) at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

-

Once the starting material is consumed, quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to recover the deprotected (4-Bromo-6-chloropyridin-2-yl)methanol.

Caption: Silyl Ether Protection and Deprotection Workflow.

Benzyl Ethers: A Robust and Orthogonal Protecting Group

Benzyl ethers are another cornerstone of alcohol protection in organic synthesis, valued for their high stability to a wide range of reaction conditions, including strongly acidic and basic media.[6][7] This robustness makes them particularly suitable for multi-step syntheses where harsh reagents might be employed.

Key Considerations for Benzyl Ether Protection

-

Stability: Benzyl ethers are inert to many nucleophilic and basic reagents, as well as to some oxidizing and reducing agents.

-

Deprotection: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂, Pd/C).[6] This method is generally clean and high-yielding. However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some nitrogen-containing heterocycles. In the context of (4-Bromo-6-chloropyridin-2-yl)methanol, hydrogenolysis may also lead to dehalogenation. Alternative deprotection methods include treatment with strong acids or oxidizing agents.[6] The presence of pyridine or ammonia can inhibit the hydrogenolysis of benzyl ethers, offering a degree of selectivity.[8]

Experimental Protocols for Benzyl Ether Protection and Deprotection

Protocol 3.2.1: Protection of (4-Bromo-6-chloropyridin-2-yl)methanol as its Benzyl Ether

This protocol utilizes the classical Williamson ether synthesis conditions.

Materials:

-

(4-Bromo-6-chloropyridin-2-yl)methanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide (BnBr)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a suspension of NaH (1.2 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of (4-Bromo-6-chloropyridin-2-yl)methanol (1.0 eq) in the same solvent dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl-protected alcohol.

Protocol 3.2.2: Deprotection of the Benzyl Ether via Hydrogenolysis

Caution: This method may lead to dehalogenation of the pyridine ring. Careful monitoring and optimization are required.

Materials:

-

Benzyl-protected (4-Bromo-6-chloropyridin-2-yl)methanol

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

To a solution of the benzyl-protected alcohol (1.0 eq) in methanol or ethanol, add Pd/C (10 mol%).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or H-Cube®).

-

Stir the reaction mixture vigorously at room temperature for 4-24 hours, monitoring the progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography on silica gel to recover the deprotected alcohol.

Caption: Benzyl Ether Protection and Deprotection Workflow.

Comparative Analysis and Strategic Selection

The choice between a silyl ether and a benzyl ether protecting group for (4-Bromo-6-chloropyridin-2-yl)methanol depends critically on the planned synthetic route.

| Protecting Group | Advantages | Disadvantages | Best Suited For |

| TBDMS Ether | Easy to install and remove under mild conditions. Orthogonal to many other protecting groups. Tunable stability. | Labile to acidic conditions and fluoride ions. | Syntheses involving organometallic reagents, basic conditions, and many cross-coupling reactions where acidic conditions are not required. |

| Benzyl Ether | Highly stable to a wide range of reagents (acidic, basic, some oxidizing/reducing agents). | Deprotection via hydrogenolysis may not be compatible with reducible functional groups (including the halo-substituents on the pyridine ring). Harsher deprotection conditions may be required otherwise. | Multi-step syntheses requiring robust protection through numerous transformations. When subsequent steps involve reactions that would cleave a silyl ether. |

Conclusion: Empowering Rational Synthetic Design

The successful synthesis of complex molecules hinges on the judicious selection and implementation of protecting group strategies. For (4-Bromo-6-chloropyridin-2-yl)methanol, both silyl ethers and benzyl ethers offer viable and effective means of protecting the primary alcohol. By understanding the stability profiles and deprotection requirements of each, researchers can navigate their synthetic pathways with greater control and efficiency. The detailed protocols and strategic considerations presented in this guide are intended to serve as a valuable resource for scientists engaged in the art and science of organic synthesis, ultimately accelerating the discovery and development of new therapeutics.

References

-

MUT Repository. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Silyl ether. Retrieved from [Link]

-

Jubilant Ingrevia. (n.d.). (Hydroxymethyl) pyridine Safety Data Sheet. Retrieved from [Link]

-